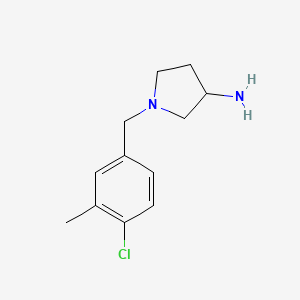
2-Methyl-2-(propan-2-yloxy)butan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-2-(propan-2-yloxy)butan-1-amine is an organic compound with the molecular formula C8H19NO. It is a versatile compound used in various scientific research fields due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-2-(propan-2-yloxy)butan-1-amine typically involves the reaction of 2-methyl-2-butanol with isopropylamine under controlled conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and purification to isolate the compound .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-2-(propan-2-yloxy)butan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce different amines .
Scientific Research Applications
2-Methyl-2-(propan-2-yloxy)butan-1-amine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Methyl-2-(propan-2-yloxy)butan-1-amine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-Methoxy-2-methylpropan-1-amine hydrochloride: This compound has similar structural features but differs in its functional groups and properties.
2-Amino-2-methyl-1-propanol: Another similar compound with different functional groups and applications.
Uniqueness
2-Methyl-2-(propan-2-yloxy)butan-1-amine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications .
Properties
Molecular Formula |
C8H19NO |
|---|---|
Molecular Weight |
145.24 g/mol |
IUPAC Name |
2-methyl-2-propan-2-yloxybutan-1-amine |
InChI |
InChI=1S/C8H19NO/c1-5-8(4,6-9)10-7(2)3/h7H,5-6,9H2,1-4H3 |
InChI Key |
CBSSQSBJDGMPFP-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)(CN)OC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



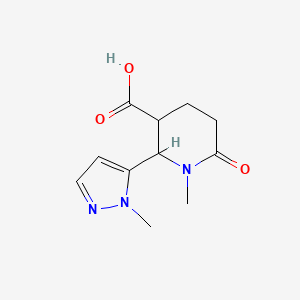
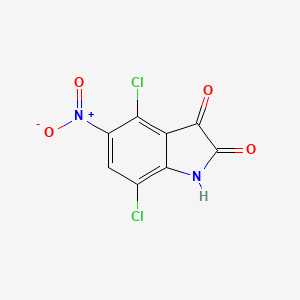
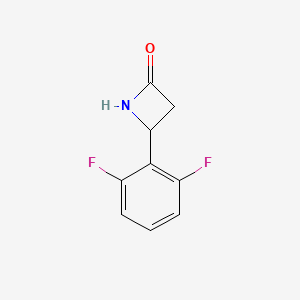
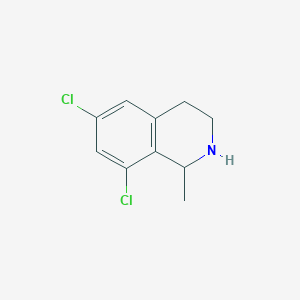

![5-Fluoro-2-{1-[(1-hydroxypropan-2-yl)amino]ethyl}phenol](/img/structure/B13274089.png)
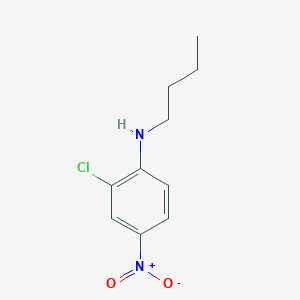
![1-[4-(Aminomethyl)phenyl]propan-2-one hydrochloride](/img/structure/B13274113.png)

![2-[(1-Benzothiophen-7-yl)amino]ethan-1-ol](/img/structure/B13274121.png)
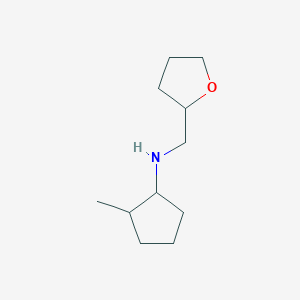
![1-[4-Bromo-2-(1H-1,2,4-triazol-1-YL)phenyl]ethan-1-one](/img/structure/B13274130.png)
